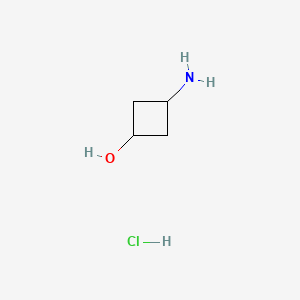
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
“2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C6H3ClF2N2O2 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid” involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 2nd position with a chlorine atom, at the 4th position with a difluoromethyl group, and at the 5th position with a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid” were not found in the available resources, it’s worth noting that similar compounds, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
“2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid” is a white to yellow solid with a molecular weight of 208.55 . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Pyrimidine derivatives, including 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid, have garnered significant attention in scientific research due to their versatile applications. These compounds are integral to various fields, including medicinal chemistry, environmental science, and materials engineering, thanks to their unique chemical properties and biological activities.
Medicinal Chemistry and Drug Development
In medicinal chemistry, fluorinated pyrimidines like 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid play a crucial role in the development of anticancer therapies. The fluorine atoms present in these compounds significantly alter their metabolic stability, cellular uptake, and mechanism of action, making them effective in targeting specific cancer cells. Studies have highlighted the synthesis and application of these compounds in creating potent inhibitors against various cancer types, showcasing their potential in personalized medicine approaches (Gmeiner, 2020).
Environmental Applications and Concerns
From an environmental perspective, fluorinated pyrimidines and related compounds are studied for their persistence and impact on ecosystems. Research into the microbial degradation of polyfluoroalkyl substances, to which fluorinated pyrimidines are related, highlights the challenges and potential pathways for breaking down these resistant compounds in the environment. Such studies are vital for understanding the long-term implications of these substances on environmental health and for developing strategies to mitigate their effects (Liu & Avendaño, 2013).
Advances in Material Science
In the realm of material science, the incorporation of pyrimidine derivatives into electronic and optoelectronic materials has opened new avenues for developing advanced functional materials. The electronic properties of pyrimidines, combined with fluorination, allow for the creation of materials with enhanced luminescence, charge transport, and stability, making them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The exploration of these compounds in creating novel optoelectronic materials underscores the intersection of organic chemistry and material science in paving the way for future technological advancements (Lipunova et al., 2018).
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-6-10-1-2(5(12)13)3(11-6)4(8)9/h1,4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKAETLDPYYHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697214 | |
| Record name | 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
CAS RN |
1260827-00-6 | |
| Record name | 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)


![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)
